molecular formula C13H23NO4 B1382175 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1699454-68-6

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid

Cat. No.: B1382175
CAS No.: 1699454-68-6
M. Wt: 257.33 g/mol
InChI Key: BAMPIPDSJUTFSY-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the formation of a ring structure, followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many bioactive compounds . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .


Chemical Reactions Analysis

The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Scientific Research Applications

Synthesis and Derivatization

This compound is used in the synthesis of complex molecules due to its protective group, which is crucial in stepwise chemical synthesis. For example, it is involved in the tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols and aromatic amines, under mild conditions without the need for a base, leading to chemoselective high yields (Saito, Ouchi, & Takahata, 2006).

Catalysis

In the field of catalysis, derivatives of this compound have been explored for the selective carbonylation of alcohols and ethers to form carboxylic acids and esters. This process is facilitated by the use of zeolites and Keggin polyoxometallate clusters, demonstrating its utility in the efficient conversion of simple raw materials into more complex molecules (Cheung, Bhan, Sunley, & Iglesia, 2006).

Structural and Conformational Analysis

The crystal and molecular structure of derivatives of this compound has been extensively studied, providing insights into the conformational preferences and intermolecular interactions within the crystal lattice. Such studies are essential for understanding the physical and chemical properties of these compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Methodology Development in Organic Synthesis

This compound is also pivotal in the development of new synthetic methodologies, such as the metal-free C3-alkoxycarbonylation of heterocycles, which is a key step in the synthesis of bioactive compounds and pharmaceuticals. Such methodologies offer efficient and eco-friendly alternatives to traditional synthetic routes (Xie et al., 2019).

Safety and Hazards

The compound “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” and similar compounds could involve their use in the synthesis of various bioactive compounds. The Boc group’s ability to protect amines in organic synthesis makes it a valuable tool in the development of new pharmaceuticals .

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPIPDSJUTFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699454-68-6
Record name 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
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